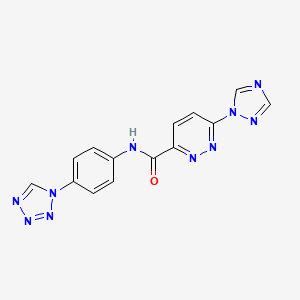![molecular formula C21H22ClNO4 B2762314 Benzo[d][1,3]dioxol-5-yl(4-(((4-chlorobenzyl)oxy)methyl)piperidin-1-yl)methanone CAS No. 1396792-34-9](/img/structure/B2762314.png)
Benzo[d][1,3]dioxol-5-yl(4-(((4-chlorobenzyl)oxy)methyl)piperidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound appears to contain a benzo[d][1,3]dioxol-5-yl group, which is a common moiety in many bioactive molecules . It also contains a piperidin-1-yl group, which is a common feature in many pharmaceuticals due to its ability to mimic the basic side chains of biomolecules .
Synthesis Analysis
The synthesis of such a compound would likely involve the coupling of the benzo[d][1,3]dioxol-5-yl group with the piperidin-1-yl group. This could potentially be achieved through a variety of methods, including nucleophilic substitution or palladium-catalyzed cross-coupling reactions .Molecular Structure Analysis
The molecular structure of this compound would be expected to contain a benzodioxole ring attached to a piperidine ring via a methanone linker . The presence of the benzodioxole and piperidine rings could potentially confer interesting chemical properties to the molecule .Chemical Reactions Analysis
The chemical reactivity of this compound would be expected to be influenced by the presence of the benzodioxole and piperidine rings . The benzodioxole ring is aromatic and may participate in electrophilic aromatic substitution reactions, while the piperidine ring is a secondary amine and may undergo reactions typical of amines .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be expected to be influenced by the presence of the benzodioxole and piperidine rings . The compound is likely to be solid at room temperature .Scientific Research Applications
Synthesis and Structural Analysis
Synthesis of Complex Heterocyclic Compounds : Compounds with complex structures, including various heterocyclic components similar to the chemical structure , have been synthesized for detailed study. These synthesis processes often involve multi-step reactions, demonstrating the compound's potential utility in developing new chemical synthesis methodologies (Karthik et al., 2021).
Crystal Structure Determination : The determination of crystal structures through X-ray diffraction studies plays a crucial role in understanding the geometrical conformation of compounds. This information is vital for applications in material science and pharmaceutical research. For example, compounds with piperidine and benzyl groups have been characterized to reveal their molecular and crystal structure, providing insights into their physical and chemical properties (Revathi et al., 2015).
Theoretical Calculations and Properties
Density Functional Theory (DFT) Calculations : Theoretical calculations, such as DFT, are instrumental in optimizing structural coordinates and understanding the electronic properties of compounds. These studies complement experimental findings and help predict the reactivity and stability of compounds under various conditions. For example, DFT calculations have been used to analyze the HOMO-LUMO gap, electronic parameters, and reactive sites on molecular surfaces, offering valuable insights into the compound's chemical behavior (Huang et al., 2021).
Hirshfeld Surface Analysis : This analysis is used to quantify intermolecular interactions in the crystal structure, which is crucial for understanding the stability and packing of molecules. Such analyses provide insights into the potential applications of compounds in designing materials with specific properties (Prasad et al., 2018).
Applications in Drug Discovery and Material Science
Antitubercular Activities : Compounds with structural elements similar to the query compound have been synthesized and evaluated for their antitubercular activity. This highlights the potential application of such compounds in developing new therapeutic agents for treating tuberculosis and other microbial infections (Bisht et al., 2010).
Molecular Interaction Studies : Understanding the molecular interaction of compounds with biological receptors is fundamental in drug design. Studies on compounds acting as antagonists or agonists to specific receptors can guide the development of new drugs with targeted actions (Shim et al., 2002).
Properties
IUPAC Name |
1,3-benzodioxol-5-yl-[4-[(4-chlorophenyl)methoxymethyl]piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClNO4/c22-18-4-1-15(2-5-18)12-25-13-16-7-9-23(10-8-16)21(24)17-3-6-19-20(11-17)27-14-26-19/h1-6,11,16H,7-10,12-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUCGKRKVNQUXRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1COCC2=CC=C(C=C2)Cl)C(=O)C3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2-chloro-N-({[4-chloro-3-(trifluoromethyl)phenyl]carbamoyl}methyl)-N-methylacetamide](/img/structure/B2762245.png)

![2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2762249.png)

![2-(4-chlorophenoxy)-2-methyl-N-[2-(4-methyl-5-methylidene-6-oxopyrimidin-2-yl)-5-thiophen-2-ylpyrazol-3-yl]propanamide](/img/structure/B2762253.png)


